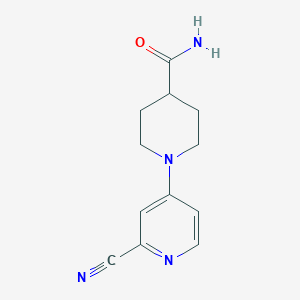![molecular formula C15H21NO5 B7555502 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid](/img/structure/B7555502.png)
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in inflammation and cancer progression. It has also been shown to disrupt the cell cycle of cancer cells, leading to their death.
Biochemical and Physiological Effects:
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been shown to have insecticidal properties, which may be due to its ability to disrupt the nervous system of insects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid in lab experiments is its relatively simple synthesis method. Additionally, its anti-inflammatory and anti-cancer properties make it a promising compound for further study. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the study of 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid. One direction is to further investigate its mechanism of action, which may lead to the development of more effective treatments for inflammatory diseases and cancer. Additionally, its potential use as a drug delivery agent should be further explored. In agriculture, the insecticidal properties of 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid should be studied to determine its potential as a natural pesticide. Finally, its potential use in materials science should be further explored, particularly in the development of new materials with unique properties.
Synthesis Methods
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylacetic acid with 3-amino-1-(4-methoxyphenyl)propan-1-one to form the intermediate compound. The intermediate compound is then reacted with butanoyl chloride to form 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid.
Scientific Research Applications
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as a drug delivery agent. In agriculture, 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been shown to have insecticidal properties. In materials science, 4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid has been studied for its potential use in the development of new materials.
properties
IUPAC Name |
4-methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-20-10-9-13(15(18)19)16-14(17)8-5-11-3-6-12(21-2)7-4-11/h3-4,6-7,13H,5,8-10H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCYMXNQBJVRPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(C(=O)O)NC(=O)CCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,2,6-Trimethylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555421.png)

![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)

![4-[(2-Methylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555454.png)
![N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine](/img/structure/B7555455.png)
![3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7555467.png)



![5-[[2-(3-Chlorophenyl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7555507.png)
![4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B7555512.png)
![1-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-2-(3-aminophenyl)ethanone](/img/structure/B7555528.png)
![2-[3-(2,4-Dichlorophenyl)propanoylamino]-4-methoxybutanoic acid](/img/structure/B7555531.png)